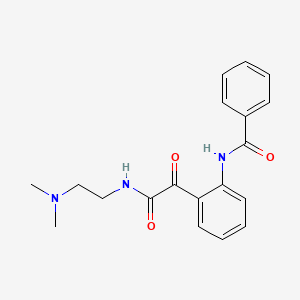
Benzanilide, 2'-((2-(dimethylamino)ethylamino)oxalyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- is a complex organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of a benzoyl group attached to an aniline moiety. Benzanilides are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- typically involves the condensation of carboxylic acids with amines. One common method is the reaction of salicylic acid with aniline, although this can lead to side reactions due to the interaction of the carboxyl and phenolic hydroxyl groups . Another approach involves the use of Ru(II) and Pd(II) catalysts to achieve regioselective C(sp2)–H hydroxylation, which allows for the synthesis of ortho-hydroxylated benzanilides with excellent regioselectivity and high yields .
Industrial Production Methods: Industrial production of benzanilides often employs diversity-oriented synthesis (DOS) strategies to rapidly access small libraries of structurally diverse compounds. This approach emphasizes skeletal diversity and is highly valuable for drug discovery .
Análisis De Reacciones Químicas
Types of Reactions: Benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzanilides with various functional groups.
Aplicaciones Científicas De Investigación
Benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA-PK inhibitor and rotamase inhibitor.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- involves its interaction with specific molecular targets and pathways. For instance, as a DNA-PK inhibitor, it binds to the DNA-dependent protein kinase, inhibiting its activity and thereby affecting DNA repair processes . The compound’s unique structure allows it to interact with various biological targets, leading to diverse bioactivities.
Comparación Con Compuestos Similares
Hydroxylated Benzanilides: These compounds have hydroxyl groups at different positions, leading to varied bioactivities.
N-ortho-nitrobenzylated Benzanilides: These compounds are designed to control the conformation and membrane permeability of cyclic peptides.
Uniqueness: Benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- is unique due to its specific functional groups and the ability to undergo regioselective hydroxylation.
Propiedades
Número CAS |
85080-23-5 |
|---|---|
Fórmula molecular |
C19H21N3O3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(dimethylamino)ethylamino]-2-oxoacetyl]phenyl]benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-22(2)13-12-20-19(25)17(23)15-10-6-7-11-16(15)21-18(24)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,20,25)(H,21,24) |
Clave InChI |
FSMZATXOSMZTFG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















